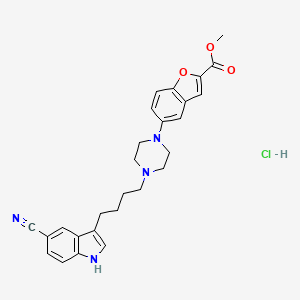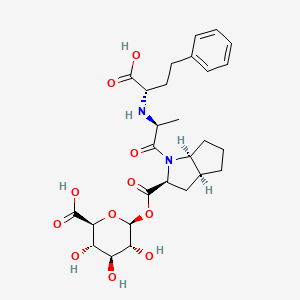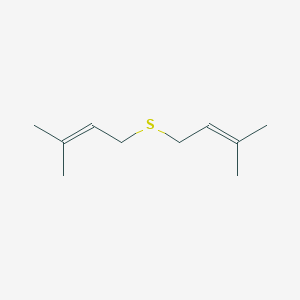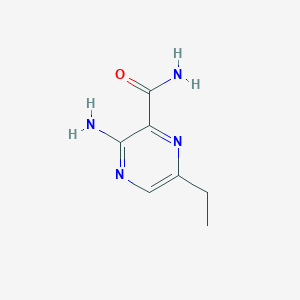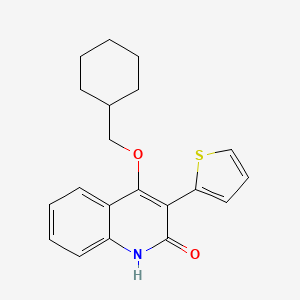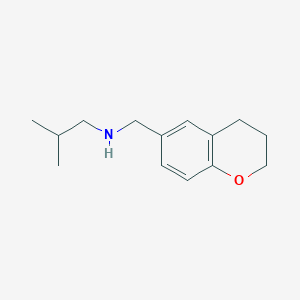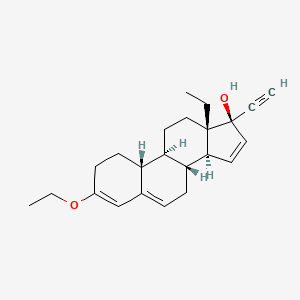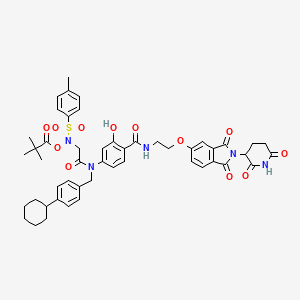
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is a derivative of Pomalidomide, an immunomodulatory antineoplastic agent used in the treatment of multiple myeloma. This compound is known for its complex structure and significant potential in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves multiple steps, starting with the preparation of the core thalidomide structure. The synthetic route typically includes:
Formation of the Thalidomide Core: This involves the reaction of phthalic anhydride with glutamic acid to form the isoindolinone structure.
Introduction of the Aminoethoxy Group: The aminoethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyamine derivative reacts with the thalidomide core.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the aminoethoxy-thalidomide intermediate with an appropriate carboxylic acid derivative under coupling conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods and the study of its chemical properties.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various cancers, particularly multiple myeloma, due to its immunomodulatory properties.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves its interaction with molecular targets such as cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of the compound to CRBN induces the recruitment of specific substrates, leading to their ubiquitination and subsequent degradation. This process modulates various cellular pathways, including those involved in immune response and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is unique compared to other similar compounds due to its specific structural modifications and enhanced biological activity. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: Another thalidomide derivative with distinct immunomodulatory effects.
The uniqueness of this compound lies in its specific aminoethoxy modification, which enhances its binding affinity to CRBN and its overall biological activity.
Eigenschaften
Molekularformel |
C49H53N5O12S |
|---|---|
Molekulargewicht |
936.0 g/mol |
IUPAC-Name |
[[2-[N-[(4-cyclohexylphenyl)methyl]-4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-(4-methylphenyl)sulfonylamino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C49H53N5O12S/c1-30-10-18-36(19-11-30)67(63,64)53(66-48(62)49(2,3)4)29-43(57)52(28-31-12-14-33(15-13-31)32-8-6-5-7-9-32)34-16-20-38(41(55)26-34)44(58)50-24-25-65-35-17-21-37-39(27-35)47(61)54(46(37)60)40-22-23-42(56)51-45(40)59/h10-21,26-27,32,40,55H,5-9,22-25,28-29H2,1-4H3,(H,50,58)(H,51,56,59) |
InChI-Schlüssel |
KCLDKZDBJUDDSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCOC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)O)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



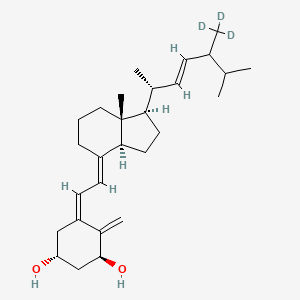
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
